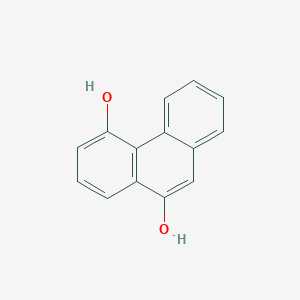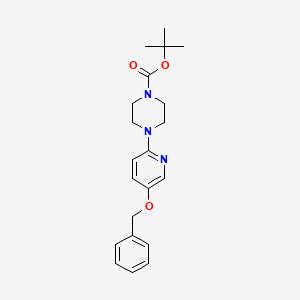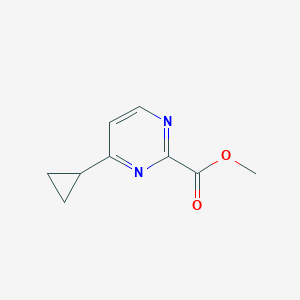
1-(But-2-en-1-yl)aziridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aziridinecarbonitrile, 1-(2-butenyl)-: is an organic compound with the molecular formula C7H10N2 It is a derivative of aziridine, a three-membered nitrogen-containing ring, and features a butenyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Aziridine Ring Formation: The synthesis of 2-Aziridinecarbonitrile, 1-(2-butenyl)- typically begins with the formation of the aziridine ring. This can be achieved through the reaction of an appropriate amine with an epoxide under basic conditions.
Introduction of the Butenyl Group: The butenyl group can be introduced via a nucleophilic substitution reaction, where a suitable butenyl halide reacts with the aziridine ring in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-Aziridinecarbonitrile, 1-(2-butenyl)- can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butenyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed:
Oxidation Products: Oxides and other oxygenated derivatives.
Reduction Products: Amines and other reduced compounds.
Substitution Products: Compounds with different substituents replacing the butenyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Aziridinecarbonitrile, 1-(2-butenyl)- is used as a building block in organic synthesis, particularly in the preparation of more complex nitrogen-containing compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, this compound can be used to study the interactions of aziridine derivatives with biological molecules. It serves as a model compound for investigating the reactivity and biological activity of aziridine-containing compounds.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to form stable yet reactive intermediates makes it a valuable tool for designing drugs with specific biological targets.
Industry: In the industrial sector, 2-Aziridinecarbonitrile, 1-(2-butenyl)- can be used in the production of specialty chemicals and polymers. Its reactivity and structural properties make it suitable for creating materials with unique mechanical and chemical properties.
Wirkmechanismus
The mechanism of action of 2-Aziridinecarbonitrile, 1-(2-butenyl)- involves its ability to form reactive intermediates through ring-opening reactions. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to a range of biological effects. The compound’s reactivity is influenced by the presence of the butenyl group, which can modulate its interaction with different molecular pathways.
Vergleich Mit ähnlichen Verbindungen
2-Aziridinecarbonitrile: Lacks the butenyl group, making it less reactive in certain substitution reactions.
1-(2-Butenyl)-2-aziridinecarboxamide: Similar structure but with a carboxamide group instead of a nitrile group, leading to different reactivity and applications.
1-(2-Butenyl)-2-aziridinecarboxylic acid:
Uniqueness: 2-Aziridinecarbonitrile, 1-(2-butenyl)- is unique due to the presence of both the aziridine ring and the butenyl group. This combination imparts distinct reactivity and versatility, making it valuable for a wide range of chemical, biological, and industrial applications.
Eigenschaften
CAS-Nummer |
75985-22-7 |
|---|---|
Molekularformel |
C7H10N2 |
Molekulargewicht |
122.17 g/mol |
IUPAC-Name |
1-but-2-enylaziridine-2-carbonitrile |
InChI |
InChI=1S/C7H10N2/c1-2-3-4-9-6-7(9)5-8/h2-3,7H,4,6H2,1H3 |
InChI-Schlüssel |
FGZMPRNCRAYNBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CCN1CC1C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


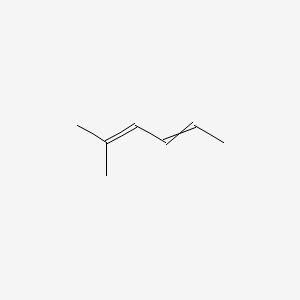
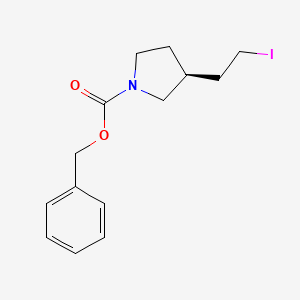
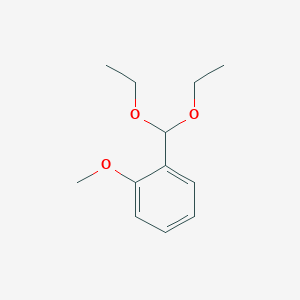
![2H-[1,3]Dioxolo[4,5-d]pyrimidine](/img/structure/B13971070.png)
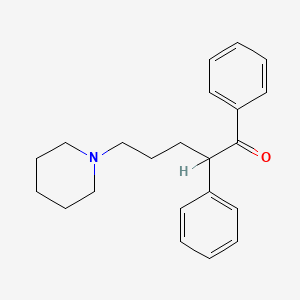
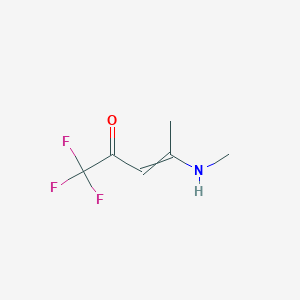
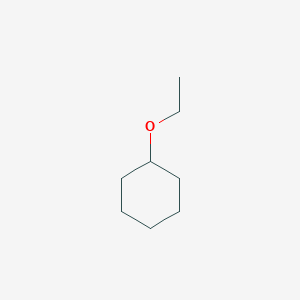
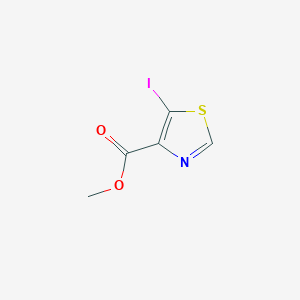
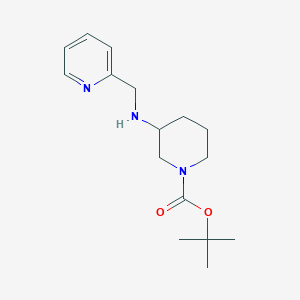
![Methyl 3-[5-(2-chlorophenyl)-2-oxothieno[3,2-e][1,4]diazepin-7-yl]propanoate](/img/structure/B13971114.png)
